10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole
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Overview
Description
10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole: is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[c]carbazole core structure, which is functionalized with a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole typically involves the following steps:
Formation of the Benzo[c]carbazole Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced via borylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used in the synthesis of complex organic molecules through Suzuki-Miyaura reactions.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.
Industry:
Mechanism of Action
The mechanism of action of 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of biaryl compounds.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- Catecholborane
Comparison:
- Uniqueness: The presence of the benzo[c]carbazole core structure in 10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole distinguishes it from other boronic esters. This unique structure imparts specific reactivity and properties that are valuable in organic synthesis .
- Reactivity: While similar compounds like bis(pinacolato)diboron are widely used in borylation reactions, the specific structure of this compound offers distinct advantages in certain synthetic applications .
Properties
Molecular Formula |
C22H22BNO2 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole |
InChI |
InChI=1S/C22H22BNO2/c1-21(2)22(3,4)26-23(25-21)15-10-12-18-17(13-15)20-16-8-6-5-7-14(16)9-11-19(20)24-18/h5-13,24H,1-4H3 |
InChI Key |
VOPNKXLZLKITSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=C3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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